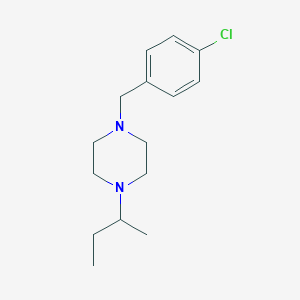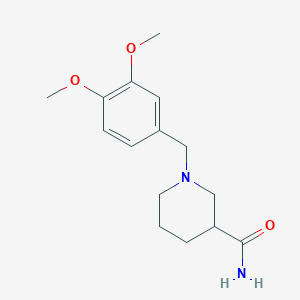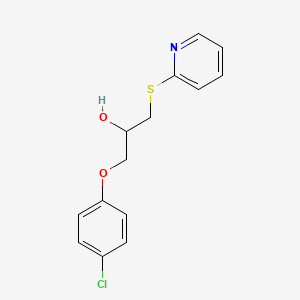![molecular formula C21H16Cl2N2O3 B5123217 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone, also known as Ketamine, is a widely used anesthetic agent. It was first synthesized in the 1960s and has since been used for a variety of medical purposes. In recent years, Ketamine has been the focus of scientific research due to its potential therapeutic effects in treating depression and other mental health disorders.
Wirkmechanismus
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and pain perception. This blockade leads to an increase in the release of glutamate, a neurotransmitter that is involved in the formation of new neural connections. This increase in glutamate release is thought to be responsible for 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone's rapid antidepressant effects.
Biochemical and Physiological Effects:
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. These effects are thought to contribute to 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone's therapeutic effects in treating depression and other mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its rapid onset of action and long-lasting effects. This allows researchers to study its effects over a longer period of time. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to have a wide therapeutic window, meaning that it can be administered at a range of doses without causing significant adverse effects. However, one limitation of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the drug is used safely and responsibly.
Zukünftige Richtungen
There are several future directions for research on 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer adverse effects than 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. Additionally, researchers are exploring the use of 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in combination with other medications, such as lithium and valproate, to enhance its therapeutic effects. Finally, there is growing interest in exploring the use of 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in the treatment of other medical conditions, such as traumatic brain injury and stroke.
Synthesemethoden
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzophenone with nitrobenzene to form 4-chloro-α-nitrostyrene. This intermediate is then reduced to 4-chloro-α-nitrophenethylamine, which is subsequently reacted with cyclopentanone to form 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied extensively for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. It has been found to have a rapid onset of action and long-lasting effects, making it an attractive option for patients who have not responded to traditional antidepressant medications. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied for its potential use in treating chronic pain, post-traumatic stress disorder, and substance abuse disorders.
Eigenschaften
IUPAC Name |
1,3-bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-5-1-14(2-6-16)20(13-21(26)15-3-7-17(23)8-4-15)24-18-9-11-19(12-10-18)25(27)28/h1-12,20,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIJSHFQITTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)


![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)



![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)

